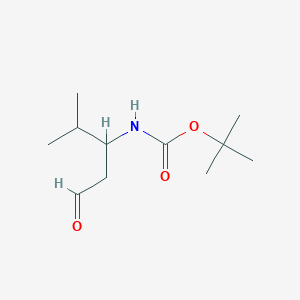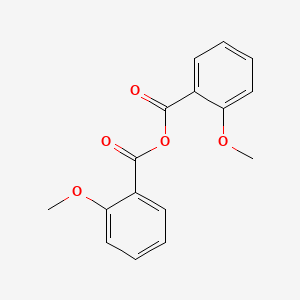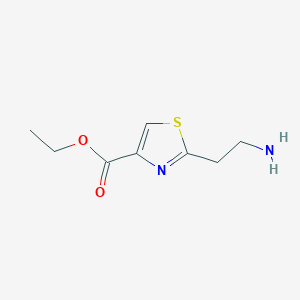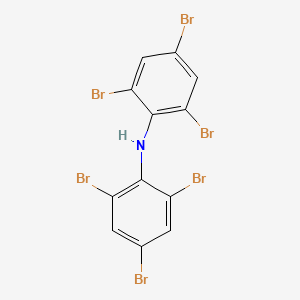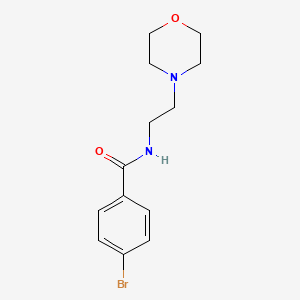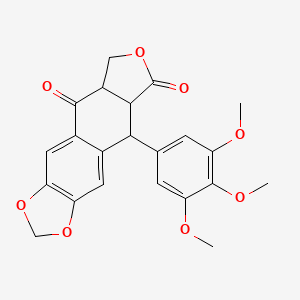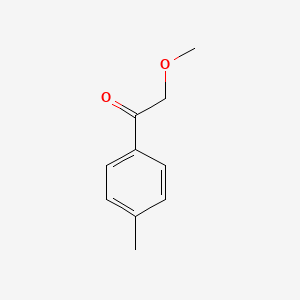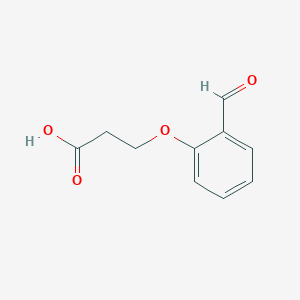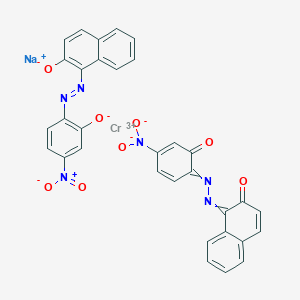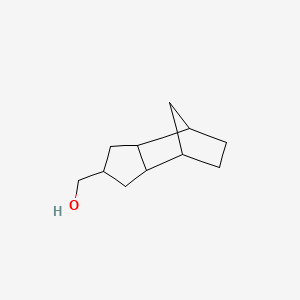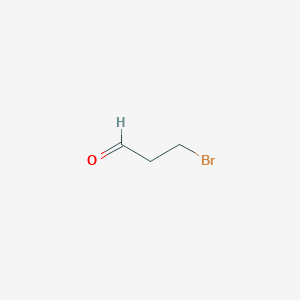
3-Bromopropanal
Descripción general
Descripción
3-Bromopropanal is a chemical compound with the molecular formula C₃H₅BrO . It belongs to the class of aliphatic aldehydes and contains a bromine atom attached to a propyl group. The compound’s average mass is approximately 136.975 Da .
Molecular Structure Analysis
The molecule contains a total of 9 bonds , including 1 multiple bond , 1 rotatable bond , 1 double bond , and 1 aldehyde group .
Aplicaciones Científicas De Investigación
1. Environmental and Industrial Applications
3-Bromopropanal and its related compounds like 1-bromopropane have been considered as replacements for chlorofluorocarbons used as active components in industrial cleaning solvents. Specifically, bromopropane has been studied for its role in the atmospheric oxidation process, highlighting its potential environmental impact. Martínez-Avilés et al. (2008) investigated the atmospheric oxidation mechanism of bromopropane using ab initio molecular orbital methods, revealing that bromoacetone is a major oxidation species resulting from this process. This indicates the potential use of bromopropane in industrial applications while considering its environmental footprint (Martínez-Avilés, Rosado-Reyes, & Francisco, 2008).
2. Biochemical and Neurotoxic Effects
A significant aspect of bromopropane research focuses on its biochemical and neurotoxic effects. This is crucial for understanding its safe handling in industrial contexts. For example, Wang et al. (2002) examined the neurotoxic effects of 1-bromopropane on rats, observing dose-dependent decreases in neurospecific gamma-enolase, total glutathione, and other neurochemical markers. This research provides insights into the neurological impact of bromopropane exposure, which is vital for occupational health and safety (Wang et al., 2002).
3. Occupational Health and Safety
With its growing industrial use, understanding the health implications of bromopropane exposure is critical. Ichihara et al. (2004) conducted a survey on workers exposed to 1-bromopropane, focusing on health effects and biomarkers. Their findings underscored symptoms related to mucous membrane irritation and potential effects on the central nervous system. This research is fundamental in establishing safety guidelines and exposure limits for workers handling bromopropane (Ichihara et al., 2004).
Propiedades
IUPAC Name |
3-bromopropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKZCFPJVPNRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499350 | |
| Record name | 3-Bromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropanal | |
CAS RN |
65032-54-4 | |
| Record name | 3-Bromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




